![molecular formula C21H14Cl2N4O B6077120 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)

4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

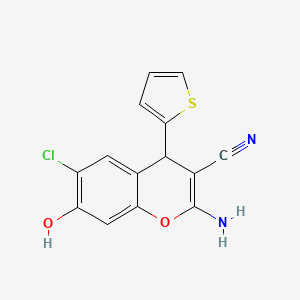

The compound “4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide” is a complex organic molecule. It contains a phthalazinyl group, which is a nitrogen-containing heterocyclic compound, attached to a benzamide group. The benzamide group is further substituted with a 3,4-dichlorophenylamino group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the phthalazinyl and benzamide groups, as well as the 3,4-dichlorophenylamino substituent, would contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The presence of the amine and amide groups could potentially make the compound reactive towards acids, while the aromatic rings could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could contribute to its solubility in polar solvents .Mecanismo De Acción

Target of Action

The primary target of 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide is the Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylase (HDAC) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell proliferation. HDAC, on the other hand, is involved in modulating gene expression by deacetylating histones and non-histone proteins.

Mode of Action

This compound acts as a dual inhibitor of EGFR and HDAC . It binds to these targets, inhibiting their activity. The inhibition of EGFR leads to a decrease in cell proliferation, particularly in cancer cells where EGFR is often overexpressed or mutated. The inhibition of HDAC results in an increase in the acetylation of histones, leading to changes in gene expression.

Biochemical Pathways

The compound affects the EGFR signaling pathway and the regulation of gene expression through histone acetylation . The EGFR pathway is involved in cell proliferation, survival, and differentiation. When EGFR is inhibited, the downstream effects include reduced cell proliferation and increased cell death. On the other hand, increased histone acetylation due to HDAC inhibition can lead to changes in gene expression, including the upregulation of genes involved in cell cycle arrest and apoptosis.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more accurate understanding.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to the inhibition of EGFR and the changes in gene expression caused by increased histone acetylation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the key advantages of 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide 166285 for use in lab experiments is its potent inhibitory activity against a number of receptor tyrosine kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes, including cancer development and progression. However, one limitation of this compound is that it may exhibit off-target effects, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are a number of potential future directions for research on 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide 166285. For example, this compound could be further studied for its potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma. Additionally, researchers could investigate the potential use of this compound 166285 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies could be conducted to better understand the mechanism of action of this compound 166285 and its potential off-target effects, in order to optimize its use as a tool for scientific research.

Métodos De Síntesis

The synthesis of 4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide involves the reaction of 3,4-dichloroaniline with phthalic anhydride in the presence of a catalyst, followed by the addition of benzoyl chloride. The resulting product is then purified through a series of recrystallization steps.

Aplicaciones Científicas De Investigación

4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide 166285 has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to exhibit potent inhibitory activity against a number of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamideGFR), and vascular endothelial growth factor receptor (VEGFR).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that compounds with similar structures have been shown to interact with various enzymes and proteins .

Cellular Effects

Preliminary studies suggest that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-[4-(3,4-dichloroanilino)phthalazin-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N4O/c22-17-10-9-14(11-18(17)23)25-21-16-4-2-1-3-15(16)19(26-27-21)12-5-7-13(8-6-12)20(24)28/h1-11H,(H2,24,28)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVAWVUSLGTRMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2-piperidinecarboxamide](/img/structure/B6077038.png)

![5-benzyl-9-hydroxy-6-isopropyl-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6077044.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(methylthio)benzamide](/img/structure/B6077055.png)

![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)

![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)

![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B6077080.png)

![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)

![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)

![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}butanoic acid](/img/structure/B6077100.png)

![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1,3-thiazole](/img/structure/B6077118.png)